molecular formula C11H8F2N2O B11070206 1-(6,7-Difluoro-3-methylquinoxalin-2-yl)ethanone

1-(6,7-Difluoro-3-methylquinoxalin-2-yl)ethanone

Cat. No.: B11070206
M. Wt: 222.19 g/mol
InChI Key: CENUBNSFCTXNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7-Difluoro-3-methylquinoxalin-2-yl)ethanone is a chemical compound with the molecular formula C11H8F2N2O. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. The presence of fluorine atoms and a methyl group on the quinoxaline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6,7-Difluoro-3-methylquinoxalin-2-yl)ethanone can be synthesized through various methods. One common approach involves the condensation of 6,7-difluoro-3-methylquinoxaline with ethanone under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Difluoro-3-methylquinoxalin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6,7-Difluoro-3-methylquinoxalin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6,7-Difluoro-3-methylquinoxalin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7-Difluoro-3-methylquinoxalin-2-yl)ethanone is unique due to the combination of fluorine atoms and a methyl group on the quinoxaline ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

1-(6,7-difluoro-3-methylquinoxalin-2-yl)ethanone

InChI

InChI=1S/C11H8F2N2O/c1-5-11(6(2)16)15-10-4-8(13)7(12)3-9(10)14-5/h3-4H,1-2H3

InChI Key

CENUBNSFCTXNNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1C(=O)C)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.